molecular formula C27H26N4O4S B3008220 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-79-4

8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B3008220
CAS No.: 537044-79-4
M. Wt: 502.59
InChI Key: FGKSDHVLEWLHGO-UHFFFAOYSA-N
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Description

The compound 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by:

  • 8,8-Dimethyl groups on the tetrahydropyrimidine ring, enhancing steric bulk and hydrophobicity.
  • A 2-((4-nitrobenzyl)thio) substituent, introducing an electron-withdrawing nitro group and a sulfur-containing side chain.
  • A 5-(p-tolyl) aryl group, contributing aromaticity and moderate electron-donating effects.

Pyrimido[4,5-b]quinolines are recognized for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which are highly dependent on substituent patterns .

Properties

IUPAC Name

8,8-dimethyl-5-(4-methylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S/c1-15-4-8-17(9-5-15)21-22-19(12-27(2,3)13-20(22)32)28-24-23(21)25(33)30-26(29-24)36-14-16-6-10-18(11-7-16)31(34)35/h4-11,21H,12-14H2,1-3H3,(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKSDHVLEWLHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table compares the target compound with structurally analogous pyrimidoquinolines from the literature:

Compound ID & Source Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 2-(4-nitrobenzylthio), 5-(p-tolyl C₂₈H₂₅N₅O₄S 527.59 Nitro group (electron-withdrawing), thioether linkage, p-tolyl (moderate electron-donating)
5-(4-chlorobenzyloxy-3-methoxyphenyl) C₂₈H₂₇ClN₄O₅ 547.0 Chlorine and methoxy groups (antimicrobial potential inferred)
2-(3-methylbutylthio), 5-(5-methylthienyl) C₂₃H₂₇N₃O₂S₂ 465.61 Aliphatic thioether, heteroaromatic thienyl group
5-(4-methylthiophenyl) C₂₀H₂₁N₃O₃S 383.46 Methylthio group (lipophilic), simpler aryl substituent
5-(4-hydroxyphenyl) C₁₉H₁₉N₃O₄ 353.37 Hydroxyl group (polar, hydrogen-bonding capability; pKa ~9.5, high melting point)
Key Observations:
  • Electron Effects : The nitro group in the target compound distinguishes it from analogs with electron-donating groups (e.g., methoxy in , methylthio in ). This may enhance electrophilic reactivity or binding to targets requiring electron-deficient motifs .
  • Thioether vs. Thione : Unlike thiourea or thione derivatives (e.g., ), the thioether linkage in the target compound may improve metabolic stability .
  • Aryl Substituents : The p-tolyl group balances hydrophobicity and aromaticity, contrasting with ’s polar hydroxyphenyl or ’s heteroaromatic thienyl.

Physicochemical and Bioactivity Trends

  • The nitro group may lower pKa compared to hydroxyphenyl derivatives (: pKa ~9.5) .
  • Bioactivity Clustering : suggests that structurally similar compounds cluster by bioactivity . The nitro and thioether groups may align the target with anticancer or antimicrobial agents, though empirical data are needed.

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